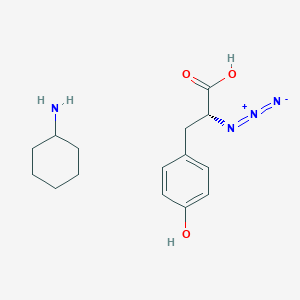
Arochlor 2565
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arochlor 2565 is a type of polychlorinated biphenyl (PCB), a group of chemicals that contain 209 individual compounds with varying harmful effects . PCBs, including Arochlor 2565, were widely used due to their desirable properties . They were primarily used as electrical insulating fluids in capacitors and transformers, as well as hydraulic, heat transfer, and lubricating fluids . They were also blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .
Synthesis Analysis
PCBs were first synthesized in the early 1880s . The Monsanto Company in the United States marketed PCBs under the trade name Aroclor . The Aroclor 6000 series of plasticizers was formulated as blends of Aroclor 5460 and Aroclor 1221 . Arochlor 2565 is a 75:25 mixture (biphenyl to terphenyl) with 65 percent chlorination .Molecular Structure Analysis
PCBs are organochlorine compounds with the formula C12H10−xClx . The possible positions of chlorine atoms on the benzene rings are denoted by numbers assigned to the carbon atoms . The most abundant homologue groups are the di- and tri-chlorinated biphenyls for the low chlorinated Aroclors (1016 and 1242) while penta-chlorinated biphenyls were more abundant in the higher chlorinated Aroclors (1248, 1254, and 1260) .Chemical Reactions Analysis
PCBs, including Arochlor 2565, are generally inert, resisting both acids and alkalis, and have thermal stability . They were used in numerous applications because of these properties .Physical And Chemical Properties Analysis
PCBs are light yellow or colorless, thick, oily liquids . They are hydrophobic, with low water solubilities, but they have high solubilities in most organic solvents, oils, and fats . They have low vapor pressures at room temperature .Wirkmechanismus
Safety and Hazards
PCBs are potentially hazardous based on results from some formulations . Chronic (long-term) exposure to some PCB formulations by inhalation in humans results in respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects .
Zukünftige Richtungen
Despite many years of research, sparse data exist for inhalation and dermal exposures, which are highly relevant human exposure routes . This evidence map provides a foundation for future noncancer hazard assessments of PCB mixtures and for strategic planning of research to fill remaining data gaps .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 2565 involves the condensation of chlorobenzene with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "Chlorobenzene is mixed with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst, such as aluminum chloride.", "The mixture is heated to a temperature of around 150-200°C.", "The reaction proceeds via electrophilic aromatic substitution, with the chlorinated diphenyls acting as the electrophile and the chlorobenzene acting as the nucleophile.", "The resulting product is a mixture of polychlorinated biphenyls (PCBs), including Arochlor 2565." ] } | |
CAS-Nummer |
37324-24-6 |
Produktname |
Arochlor 2565 |
Molekularformel |
UVCB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)


![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)